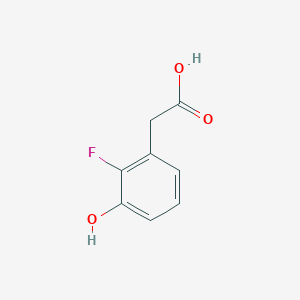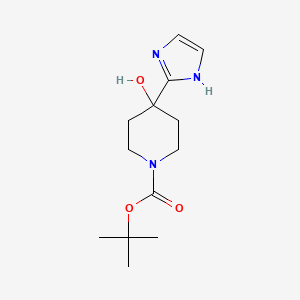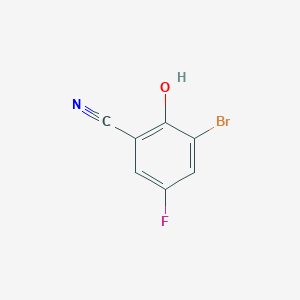
3-溴-5-氟-2-羟基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring
科学研究应用
3-Bromo-5-fluoro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the bromine, fluorine, and hydroxy groups on the benzonitrile ring can potentially interact with various biological targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are also currently unknown .
生化分析
Biochemical Properties
3-Bromo-5-fluoro-2-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-Bromo-5-fluoro-2-hydroxybenzonitrile and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, 3-Bromo-5-fluoro-2-hydroxybenzonitrile has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-2-hydroxybenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by binding to an allosteric site, enhancing its signaling activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-fluoro-2-hydroxybenzonitrile remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-Bromo-5-fluoro-2-hydroxybenzonitrile in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At higher doses, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Bromo-5-fluoro-2-hydroxybenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoro-2-hydroxybenzonitrile is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of 3-Bromo-5-fluoro-2-hydroxybenzonitrile is crucial for elucidating its biological effects and optimizing its use in experimental settings .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-2-hydroxybenzonitrile plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studies have shown that 3-Bromo-5-fluoro-2-hydroxybenzonitrile can localize to the nucleus, cytoplasm, or other organelles, depending on the cellular context and experimental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the bromination of 5-fluoro-2-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-fluoro-2-hydroxybenzonitrile may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-5-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with diverse functional groups.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-hydroxybenzonitrile
- 5-Fluoro-2-hydroxybenzonitrile
- 3-Bromo-4-fluorobenzonitrile
Comparison
Compared to similar compounds, 3-Bromo-5-fluoro-2-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
属性
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXOWHHWTQZRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
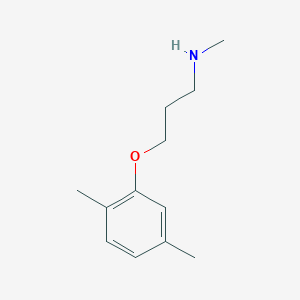

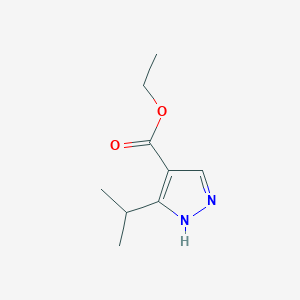

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)





